molecular formula C12H17Cl2N3 B6187623 4-{imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride CAS No. 2639448-34-1

4-{imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride

Cat. No.: B6187623
CAS No.: 2639448-34-1
M. Wt: 274.2
InChI Key:
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Description

The compound “4-{imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical and Chemical Properties Analysis

Imidazo[1,2-a]pyridine is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

While the specific mechanism of action for “4-{imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride” is not mentioned in the search results, imidazo[1,2-a]pyridine derivatives are known to show a wide range of biological activities .

Future Directions

The future directions for “4-{imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride” could involve further exploration of its potential applications in medicinal chemistry, given the wide range of biological activities exhibited by imidazo[1,2-a]pyridine derivatives . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-{imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride involves the reaction of imidazo[1,2-a]pyridine with piperidine in the presence of a reducing agent, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Imidazo[1,2-a]pyridine", "Piperidine", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Imidazo[1,2-a]pyridine is reacted with piperidine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride.", "The reaction mixture is then heated under reflux for several hours to allow for complete reaction.", "After cooling, hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt of the product.", "The dihydrochloride salt is then isolated by filtration and washed with a suitable solvent, such as ethanol or diethyl ether.", "The product is then dried under vacuum to obtain the final compound, 4-{imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride." ] }

CAS No.

2639448-34-1

Molecular Formula

C12H17Cl2N3

Molecular Weight

274.2

Purity

95

Origin of Product

United States

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